molecular formula C8H5F3N2S B6323552 2-(Trifluoromethylthio)benzimidazole CAS No. 119321-29-8

2-(Trifluoromethylthio)benzimidazole

Cat. No. B6323552
CAS RN: 119321-29-8
M. Wt: 218.20 g/mol
InChI Key: CUVWJNNYBXMXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethylthio)benzimidazole, abbreviated as 2-TFMB, is a heterocyclic compound that is used in various scientific research applications. It is synthesized from a variety of starting materials, including aromatic compounds, and is used for a variety of purposes, such as in the synthesis of other compounds and in biological studies.

Mechanism of Action

2-TFMB has been shown to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the enzyme, 2-TFMB can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-TFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to an increase in the activity of the nervous system. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects, and it has been shown to have an effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

2-TFMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution, making it suitable for use in a variety of experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.

Future Directions

2-TFMB has a variety of potential future directions. It could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer effects. Additionally, it could be used in the study of the mechanism of action of various drugs, as it has been shown to inhibit the enzyme acetylcholinesterase. It could also be used in the study of the effects of various drugs on the body, as it has been shown to have an effect on the cardiovascular system. Finally, it could be used in the synthesis of novel compounds, as it has been used as a reagent in the synthesis of various compounds.

Synthesis Methods

2-TFMB can be synthesized from a variety of starting materials, including aromatic compounds. The most common method of synthesis involves the reaction of an aromatic compound with a trifluoromethylthiol and an acid catalyst. The reaction is usually carried out at temperatures between 80-110°C in an inert atmosphere. The reaction is typically complete within 2-3 hours.

Scientific Research Applications

2-TFMB is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as benzimidazole derivatives and thiophene derivatives. It is also used in the study of enzyme kinetics, as it is a potent inhibitor of the enzyme acetylcholinesterase. Additionally, it has been used in the study of the mechanism of action of various drugs and in the study of the effects of various drugs on the body.

properties

IUPAC Name

2-(trifluoromethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)14-7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVWJNNYBXMXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-[(trifluoromethyl)thio]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.